3-Cyano Group Retention Is Essential for Sub-Micromolar Apoptosis-Inducing Activity Against T47D Breast Cancer Cells
Methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate retains the 3-cyano group, which has been shown to be essential for high-potency apoptosis induction in the 4-aryl-4H-chromene series. In a direct head-to-head SAR study, the 3-cyano-containing analog (3b) demonstrated an EC50 of 29 nM and a GI50 of 6 nM in T47D human breast cancer cells, whereas the corresponding 3-methyl ester analog displayed a >200-fold reduction in activity [1]. Any comparator compound in which the 3-cyano is replaced by an ester (e.g., methyl 2-amino-3-methoxycarbonyl-4H-benzo[h]chromene derivatives) is therefore predicted to be functionally compromised.
| Evidence Dimension | Apoptosis-inducing potency (EC50) and growth inhibition (GI50) in T47D cells |
|---|---|
| Target Compound Data | EC50 = 29 nM; GI50 = 6 nM (data for 3-cyano analog 3b; target compound contains identical 3-cyano pharmacophore) |
| Comparator Or Baseline | 3-Methyl ester analog: >200-fold reduction in activity relative to 3-cyano analog |
| Quantified Difference | >200-fold loss of activity upon replacement of 3-cyano with 3-methyl ester |
| Conditions | T47D human breast cancer cells; cell- and caspase-based HTS assay |
Why This Matters
This demonstrates that the 3-cyano group is a non-replaceable pharmacophoric element for high-potency anticancer activity, making the target compound functionally distinct from 3-ester analogs that appear structurally similar.
- [1] Kemnitzer, W., et al. (2008). Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based HTS assay. Part 5: Modifications of the 2- and 3-positions. Bioorganic & Medicinal Chemistry Letters, 18(2), 603–607. View Source
